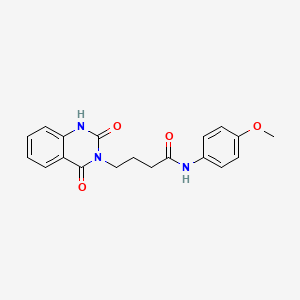
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)butanamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as QM-7 and has been studied extensively for its anti-cancer and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Quinazolinone derivatives, including 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)butanamide, have been synthesized and evaluated for various biological activities. These compounds have been reported to possess a range of activities such as analgesic, anti-inflammatory, hypolipidemic, and anti-cancer properties. For instance, certain derivatives have shown significant analgesic and anti-inflammatory activities, potentially more potent than standard drugs like diclofenac sodium (Alagarsamy et al., 2007), (Alagarsamy et al., 2011).
Anticancer and Antitumor Activity
- Quinazolinone derivatives have been designed as selective inhibitors for specific targets such as histone deacetylase 6 (HDAC6), showing promising antiproliferative effects against various cancer cell lines (Yang et al., 2016). Some compounds in this class have also demonstrated the ability to inhibit angiogenesis and tumor growth, contributing to their potential as anticancer agents (Wedge et al., 2002).
Antihypertensive and Diuretic Potential
- Research has explored the potential of quinazolinone derivatives as diuretic and antihypertensive agents. Some synthesized compounds in this category have shown significant activity in these areas, suggesting their utility in managing hypertension and related conditions (Rahman et al., 2014), (Rahman et al., 2014).
Antioxidant Properties
- The antioxidant properties of quinazolinone derivatives have been evaluated, with studies indicating that certain structures, particularly those with hydroxyl and methoxy substituents, exhibit potent antioxidant activities. This property is important for the potential therapeutic applications of these compounds (Mravljak et al., 2021).
Antiviral Activity
- Some quinazolinone derivatives have been synthesized and tested for their antiviral activity, demonstrating potential in treating viral infections. This area of research is crucial for developing new antiviral drugs (Luo et al., 2012).
Eigenschaften
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-26-14-10-8-13(9-11-14)20-17(23)7-4-12-22-18(24)15-5-2-3-6-16(15)21-19(22)25/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNALBDPGGNASFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

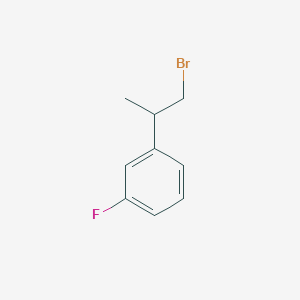
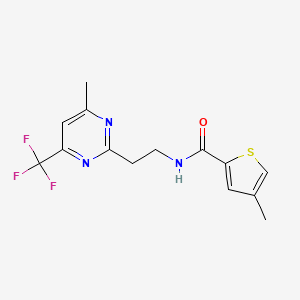
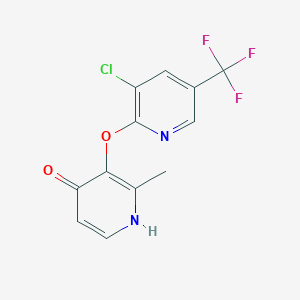
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2876814.png)
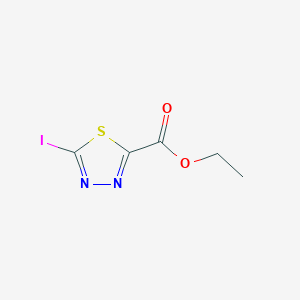
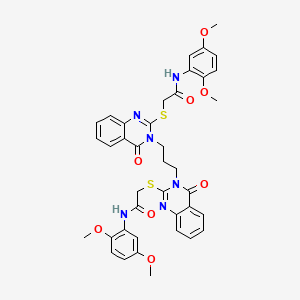
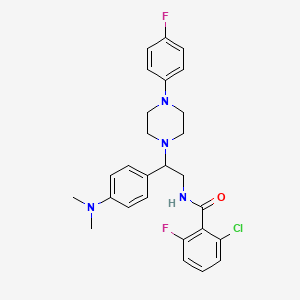
![5-chloro-2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876821.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2876827.png)
![Methyl 4-[(2,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2876828.png)
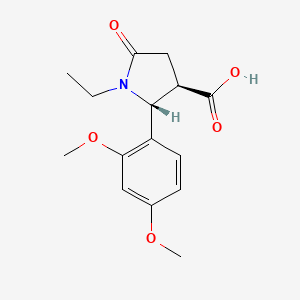
![3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2876831.png)
![1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2876832.png)